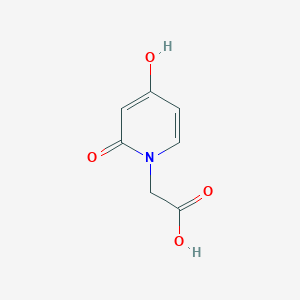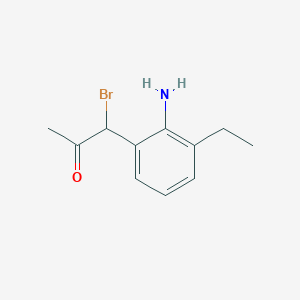
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions, using appropriate alkylating agents under controlled conditions.
Formation of the Succinic Acid Derivative: The succinic acid derivative is synthesized through esterification reactions, followed by selective hydrolysis to obtain the desired diester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine: A related compound with similar structural features but lacking the succinic acid derivative.
(2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid: Another related compound that shares the succinic acid moiety but differs in the piperidine ring structure.
Uniqueness
The uniqueness of (3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid lies in its combined structural features, which confer distinct chemical properties and potential applications. Its stereochemistry and functional groups make it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C34H40N2O8 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;12-,14+/m00/s1 |
Clave InChI |
KSSMVGPZPYBDAC-CUSSGPOMSA-N |
SMILES isomérico |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
SMILES canónico |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)












